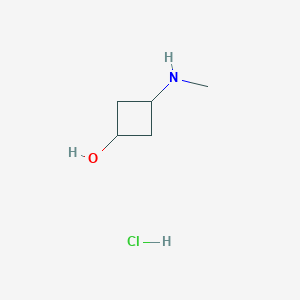
trans-3-(Methylamino)cyclobutanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-3-(Methylamino)cyclobutanol hydrochloride” is a chemical compound with the CAS Number: 1408076-19-6 . It has a molecular weight of 137.61 . The IUPAC name for this compound is (1r,3r)-3-(methylamino)cyclobutan-1-ol hydrochloride . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “trans-3-(Methylamino)cyclobutanol hydrochloride” is 1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H/t4-,5-; . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“trans-3-(Methylamino)cyclobutanol hydrochloride” is a liquid at room temperature . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, including protected 2-amino-1,3-diols with a threoninol substructure, demonstrates the utility of cyclobutanol derivatives in constructing molecules with conformational restrictions. This synthesis is crucial for exploring molecular structures and reactions (Pérez-Fernández et al., 2008).
Medicinal Chemistry Intermediates
Cyclohex-3-enamino-functionalized compounds, derived from cyclohexanol analogs, serve as important intermediates in medicinal chemistry, highlighting the potential of cyclobutanol derivatives in the development of pharmaceuticals (Álvarez-Pérez & Marco-Contelles, 2009).
Cancer Research
In prostate cancer research, trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a close relative of trans-3-(Methylamino)cyclobutanol, has shown promise as an amino acid PET tracer. The study of its transport mechanism in prostate cancer cells offers insights into diagnostic approaches for cancer detection (Okudaira et al., 2011).
Chemical Synthesis and Drug Discovery
Research into cyclobutane-derived diamines has shown their potential as sterically constrained diamine building blocks for drug discovery. The synthesis of Boc-monoprotected derivatives of these diamines opens up new avenues for creating drugs with specific, desired effects (Radchenko et al., 2010).
Biomedical Applications
Cyclobutane-containing scaffolds have been identified as useful intermediates in the synthesis of compounds for various biomedical applications, including surfactants, gelators, and metal cation ligands. This showcases the versatility of cyclobutanol derivatives in contributing to advancements in biomedical sciences (Illa et al., 2019).
Mecanismo De Acción
“trans-3-(Methylamino)cyclobutanol hydrochloride”, also known as JNJ-7925476, is a novel, selective antagonist of the G protein-coupled receptor 6 (GPR6). GPR6 is expressed in the striatum and has been linked to Parkinson’s disease, making it a potential target for the treatment of this disorder.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-(methylamino)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIPSOYGGVHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Methylamino)cyclobutanol hydrochloride | |
CAS RN |
1375472-99-3, 1408075-73-9 |
Source


|
| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

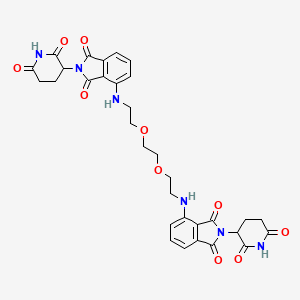
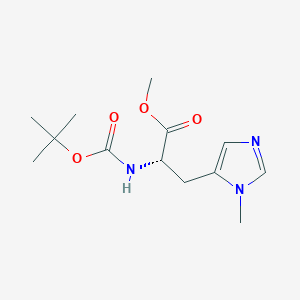


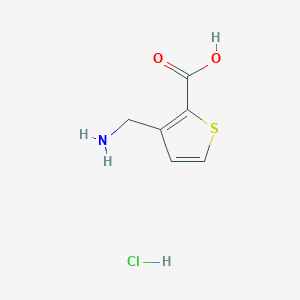
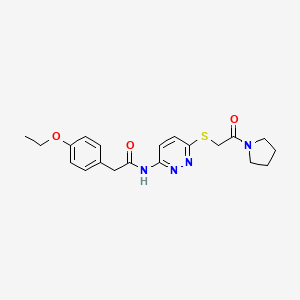




![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)

![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)
![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)